molecular formula C22H28N2O3S B11243292 N-(2,4-Dimethyl-3-pentanyl)-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2,4-Dimethyl-3-pentanyl)-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11243292
M. Wt: 400.5 g/mol
InChI Key: PMFPGZHQBCLDJE-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyl-3-pentanyl)-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide: is a mouthful, but let’s break it down. It belongs to the thiazole family, specifically a 1,3-thiazole derivative. Thiazoles are heterocyclic organic compounds with a five-membered ring containing carbon, sulfur, and nitrogen atoms. The compound’s structure includes a thiazine ring with a carboxamide group and a 5,5-dioxide moiety.

Preparation Methods

    Industrial Production: Unfortunately, specific industrial production methods are not widely documented. research labs often synthesize it using custom procedures.

    Laboratory Synthesis: One common approach involves cyclization of appropriate precursors, followed by oxidation to form the 5,5-dioxide. Reaction conditions and reagents depend on the starting materials.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents play a role in its synthesis.

    Major Products: The major products depend on the specific reaction conditions. For instance, oxidation may yield the 5,5-dioxide form.

Scientific Research Applications

    Antitumor and Cytotoxic Activity: Thiazines have been explored for their antitumor properties.

    Biological Activities: Thiazoles are found in various biologically active compounds, including antimicrobial drugs (e.g., sulfathiazole), antiretrovirals (e.g., Ritonavir), and antifungals (e.g., Abafungin).

Mechanism of Action

  • The exact mechanism remains elusive, but it likely involves interactions with cellular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

    Uniqueness: Highlighting its uniqueness can be challenging due to limited data. comparing it to structurally related compounds may reveal distinctive features.

    Similar Compounds: While I don’t have a specific list, exploring related thiazines and their properties could provide valuable insights.

Remember, this compound’s complexity makes it intriguing for further investigation

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-13(2)20(14(3)4)23-22(25)16-11-15(5)21-18(12-16)17-9-7-8-10-19(17)28(26,27)24(21)6/h7-14,20H,1-6H3,(H,23,25)

InChI Key

PMFPGZHQBCLDJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC(C(C)C)C(C)C

Origin of Product

United States

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